N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in scientific research. The compound is characterized by its unique molecular structure, which includes various functional groups that contribute to its chemical properties and biological activities. Its molecular formula is and it has a molecular weight of approximately 465.5 g/mol.
This compound is classified under oxalamides, which are derivatives of oxalic acid. The presence of a sulfonyl group and an oxazolidine ring makes it particularly interesting for pharmaceutical applications. The compound can be sourced from specialized chemical suppliers such as BenchChem and Chemsrc, which provide detailed information regarding its synthesis and properties .
The synthesis of N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, focusing on the construction of the oxazolidine ring and the incorporation of the various substituents.
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can be represented using several notations:
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F
The structure features an oxazolidine ring, a methoxyphenyl group, and a fluorobenzyl substituent, which contribute to its chemical reactivity and potential biological activity.
N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry .
These properties are crucial for determining how this compound can be utilized in various experimental settings .
N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has potential applications in:
The versatility of this compound makes it an attractive subject for ongoing research in medicinal chemistry and related fields .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: